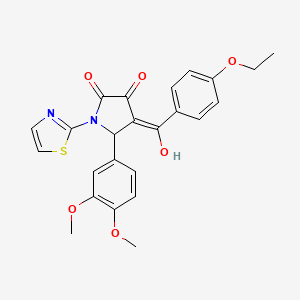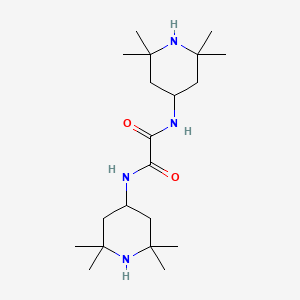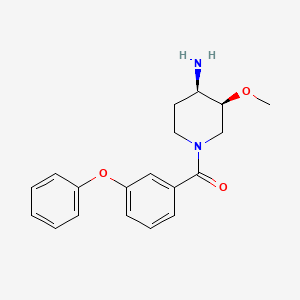![molecular formula C19H23N3O4 B5351026 N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide](/img/structure/B5351026.png)
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA has been shown to have anti-tumor effects in preclinical studies, and it is currently being investigated in clinical trials.
Mecanismo De Acción
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells. This compound has been shown to activate the production of interferon-alpha, which is a cytokine that has anti-tumor effects. This compound also activates the production of other cytokines, including tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce the production of cytokines, activate immune cells, and inhibit the growth of cancer cells. This compound has also been shown to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide has a number of advantages for use in lab experiments. It has been shown to have anti-tumor effects in preclinical models of cancer, and it is currently being investigated in clinical trials. However, there are also some limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires expertise and specialized equipment, and it can be difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are a number of future directions for the study of N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide. One area of research is the development of more efficient synthesis methods for this compound, which would make it easier to obtain large quantities of the compound for use in experiments. Another area of research is the investigation of the mechanisms of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Métodos De Síntesis
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N~2~-acetyl-N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}serinamide has been studied extensively in preclinical models of cancer, and it has been shown to have anti-tumor effects. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells. This compound has been shown to have activity against a variety of different types of cancer, including lung cancer, melanoma, and pancreatic cancer.
Propiedades
IUPAC Name |
2-acetamido-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12-6-4-7-13(2)17(12)26-19-15(8-5-9-20-19)10-21-18(25)16(11-23)22-14(3)24/h4-9,16,23H,10-11H2,1-3H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWZTUZKLWNOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C(CO)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5350957.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B5350959.png)
![(4aS*,8aR*)-6-[(4-methyl-1H-imidazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350969.png)
![6-(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)pyridine-2-carbonitrile](/img/structure/B5350973.png)
![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B5350977.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-pyrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5350989.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5351001.png)
![2-(4-fluorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5351004.png)
![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-thiophenecarboxamide](/img/structure/B5351017.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-quinoxalin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351023.png)
![2-ethyl-1-isopropyl-4-[(1-phenyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B5351033.png)
